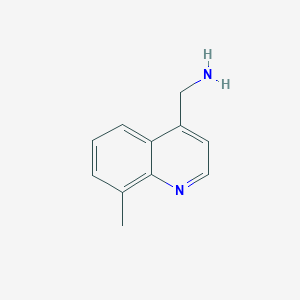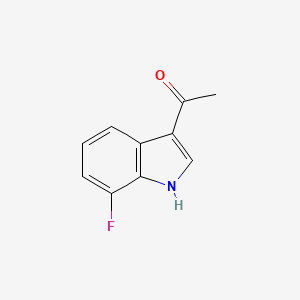![molecular formula C10H19NO B11914914 4-Propyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 74379-49-0](/img/structure/B11914914.png)
4-Propyl-1-oxa-4-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-1-oxa-4-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a 1,4-diketone, with an amine and an alcohol under acidic or basic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-1-oxa-4-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert oxo groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-Propyl-1-oxa-4-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can impart desirable properties to materials, such as increased stability and rigidity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving nitrogen and oxygen atoms.
Mecanismo De Acción
The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-6-azaspiro[4.4]nonane: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and heteroatom arrangement, resulting in distinct reactivity and applications.
Uniqueness
4-Propyl-1-oxa-4-azaspiro[4.4]nonane is unique due to its specific arrangement of atoms and the presence of a propyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
74379-49-0 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
4-propyl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H19NO/c1-2-7-11-8-9-12-10(11)5-3-4-6-10/h2-9H2,1H3 |
Clave InChI |
CPZDKNUFLREXKM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCOC12CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)

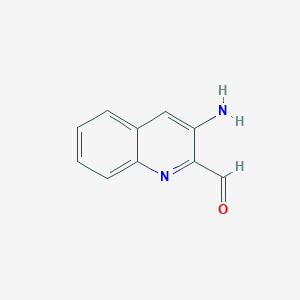


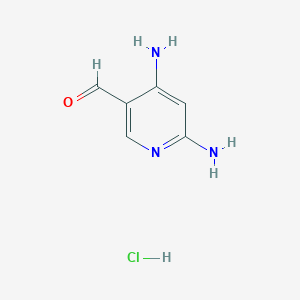
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

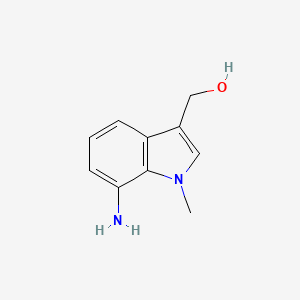
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)

